Minimal Active Sequence for Colonic Motility: Arginylphenylalaninamide vs. FMRFamide
Arginylphenylalaninamide is identified as the minimal C-terminal sequence necessary to reproduce the colonic propulsive motility inhibition seen with the parent FMRFamide peptide. In a mouse model, the dipeptide alone is sufficient to produce a dose-related inhibition, a finding not observed with truncated peptides lacking the Arg-Phe-NH₂ motif [1]. This establishes its role as the essential pharmacophore for this specific biological endpoint, differentiating it from other fragments or full-length analogs that may exhibit distinct receptor interactions or pharmacokinetic properties.
| Evidence Dimension | Colonic propulsive motility inhibition |
|---|---|
| Target Compound Data | Sufficient for dose-related inhibition; minimum active sequence. |
| Comparator Or Baseline | FMRFamide and analogs with D-amino acid substitutions |
| Quantified Difference | Activity is retained, defining the minimal pharmacophore. |
| Conditions | Mouse colonic bead expulsion assay; i.c.v. administration |
Why This Matters
This provides procurement justification for studies focused on the core pharmacophore, enabling cost-effective investigations into RFamide receptor signaling without the complexity or cost of larger, less stable full-length peptides.
- [1] Raffa, R.B. (2025). Effect of Phe-D-Met-Arg-Phe-NH2 and other Phe-Met-Arg-Phe-NH2-related peptides on mouse colonic propulsive motility: a structure-activity relationship study. Journal of Pharmacology and Experimental Therapeutics, (S0022356525126414). View Source
